9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C19H15Cl It is a derivative of benzo[c]fluorene, characterized by the presence of a chlorine atom and two methyl groups at specific positions on the fluorene ring
Vorbereitungsmethoden
The synthesis of 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the chlorination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and formation of 7,7-dimethyl-7H-benzo[c]fluorene.
Wissenschaftliche Forschungsanwendungen
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to potential mutagenic effects. This interaction is facilitated by the planar structure of the fluorene ring, which allows it to intercalate between DNA bases . The pathways involved in its action include the activation of cellular repair mechanisms and potential induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene include:
9-bromo-7,7-dimethyl-7H-benzo[c]fluorene: This compound has a bromine atom instead of chlorine and exhibits similar chemical properties but may differ in reactivity and applications.
7,7-dimethyl-7H-benzo[c]fluorene: Lacking the halogen substituent, this compound serves as a precursor in the synthesis of halogenated derivatives and has distinct chemical behavior.
5-chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran: This compound features a different ring structure and exhibits unique properties compared to this compound.
Eigenschaften
Molekularformel |
C19H15Cl |
---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
9-chloro-7,7-dimethylbenzo[c]fluorene |
InChI |
InChI=1S/C19H15Cl/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20)11-17(15)19/h3-11H,1-2H3 |
InChI-Schlüssel |
ZVBDFIKEPLCPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C1C=C(C=C3)Cl)C4=CC=CC=C4C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.